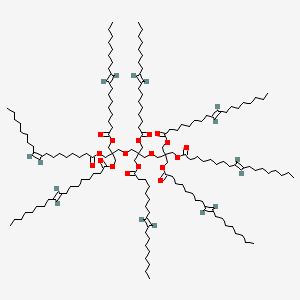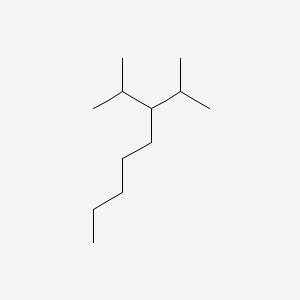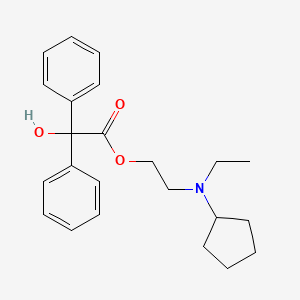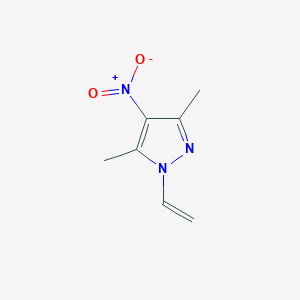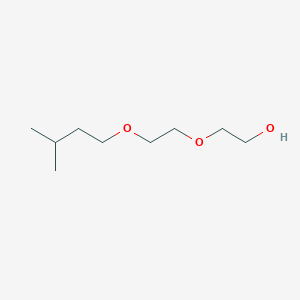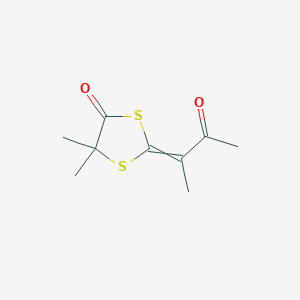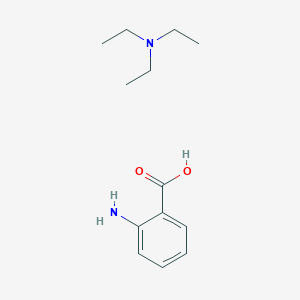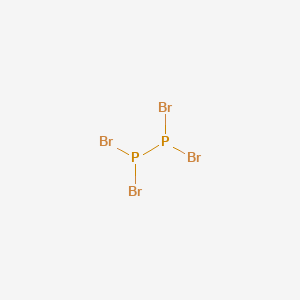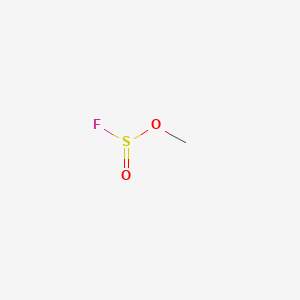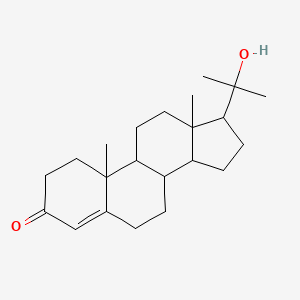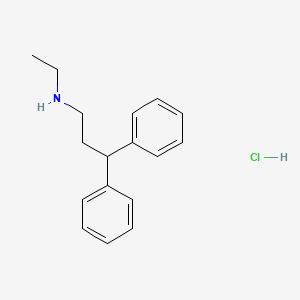
3,3-Diphenyl-N-ethylpropylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-N-ethylpropylamine hydrochloride is a chemical compound with the molecular formula C17H21N.ClH and a molecular weight of 275.85 g/mol . This compound is a derivative of diphenylpropylamine and is often used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyl-N-ethylpropylamine hydrochloride typically involves the reaction of 3,3-diphenylpropylamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diphenyl-N-ethylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other organic nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-N-ethylpropylamine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Diphenyl-N-ethylpropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenylpropylamine: A closely related compound with similar structural features but lacking the ethyl group.
Droprenilamine: Another derivative of diphenylpropylamine with distinct pharmacological properties.
Fendiline: A calcium channel blocker with a similar diphenylpropylamine backbone.
Uniqueness
3,3-Diphenyl-N-ethylpropylamine hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
22101-74-2 |
|---|---|
Molekularformel |
C17H22ClN |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
N-ethyl-3,3-diphenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-2-18-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17-18H,2,13-14H2,1H3;1H |
InChI-Schlüssel |
IMEMIVRUDXCIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



